molecular formula C78H67Cl5NO8P4Ru2+ B2697777 [4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride CAS No. 346457-41-8

[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride

Numéro de catalogue: B2697777
Numéro CAS: 346457-41-8
Poids moléculaire: 1649.7 g/mol
Clé InChI: GTKMQYLNAZIAEF-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride is a chiral ruthenium-based coordination complex. Its IUPAC name highlights its structural complexity, featuring:

  • Segphos-type ligands: Bis(diphenylphosphino)-benzodioxole moieties that enable asymmetric catalysis .
  • Dichloride and dihydrochloride counterions: Stabilizing the cationic ruthenium core .
  • N-methylmethanamine: A co-ligand that modulates electronic and steric properties .

This compound is primarily used in enantioselective hydrogenation reactions, leveraging the Segphos ligand's ability to induce high stereoselectivity in pharmaceutical and fine chemical synthesis . Its molecular formula is C₇₈H₆₇Cl₅NO₈P₄Ru₂, with a molecular weight of 1,649.68 g/mol .

Propriétés

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKMQYLNAZIAEF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H67Cl5NO8P4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346457-41-8, 488809-34-3
Record name [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

The compound “[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane; N-methylmethanamine; ruthenium; trichloronioruthenium(1-); dichloride; dihydrochloride” is a complex that incorporates both phosphine and ruthenium components, known for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

Overview of Ruthenium Complexes

Ruthenium complexes have gained significant attention due to their diverse biological activities, including anticancer properties. They are often compared to platinum-based drugs like cisplatin but exhibit different mechanisms of action. The stability and reactivity of these complexes allow them to interact with cellular components, leading to various biological effects.

  • Cell Membrane Interaction :
    • Studies indicate that certain dinuclear ruthenium complexes damage the cytoplasmic membrane of eukaryotic cells, leading to cell death through necrosis rather than apoptosis. For instance, the complex Rubb 12 has been shown to induce significant membrane damage in HepG2 liver carcinoma cells .
  • Reactive Oxygen Species (ROS) Production :
    • Ruthenium complexes can generate ROS within cells, contributing to oxidative stress and subsequent cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing oxidative damage can selectively kill tumor cells .
  • Nuclear Targeting :
    • Some ruthenium complexes are designed to target the nucleus directly. For example, modifications such as conjugating nuclear targeting peptides have enhanced the accumulation of these complexes in the nucleus, facilitating DNA interaction and inducing apoptosis through DNA damage .

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG23.7Membrane damage and ROS production
A2780 (cancer)2.8Mitochondrial depolarization
MRC-5 (normal)>20Lower cytotoxicity compared to cancer cells
HeLa4.3Induction of apoptosis through DNA damage

These studies highlight that while ruthenium complexes can be highly effective against cancer cells, they tend to exhibit lower toxicity towards normal cells, suggesting a degree of selectivity that is beneficial for therapeutic applications .

Case Study 1: Rubb Complexes

In a comparative study involving Rubb 12 and Rubb 7-Cl complexes, it was found that Rubb 12 caused significant membrane damage while Rubb 7-Cl induced apoptosis more selectively in certain cell lines. This difference underscores the importance of structural variations in determining biological activity .

Case Study 2: Nuclear Targeting

A study explored the use of a nuclear targeting peptide conjugated to a ruthenium complex, which significantly increased its efficacy by enhancing cellular uptake and nuclear localization. This approach resulted in improved anticancer activity compared to non-targeted complexes .

Applications De Recherche Scientifique

Radiosensitization in Pancreatic Cancer

A study investigated the use of a specific ruthenium(II) complex as a radiosensitizer for pancreatic cancer. The complex was intratumorally injected into mice bearing human pancreatic cancer xenografts. Results showed a significant reduction in tumor growth when combined with ionizing radiation, attributed to enhanced DNA damage .

Cytotoxicity Studies

Research has demonstrated that various ruthenium dichloride complexes exhibit potent cytotoxicity under both normoxic and hypoxic conditions. The most effective complexes were identified based on their hydrolysis rates and hydrophobicity, indicating that structure-activity relationships play a crucial role in their therapeutic potential .

Clinical Investigations

The clinical potential of ruthenium-based drugs has been explored through trials involving NAMI-A and KP1019, two prominent ruthenium compounds. These studies reported manageable toxicity profiles and moderate antitumor activity across various solid tumors, suggesting that these compounds could serve as viable alternatives to platinum-based therapies .

Data Tables

Complex Mechanism of Action Target Cancer Type Key Findings
Ruthenium(II) ComplexDNA binding & radiosensitizationPancreatic CancerEnhanced tumor inhibition with X-ray exposure
Ruthenium Dichloride ComplexCytotoxicity under hypoxiaVarious Solid TumorsPotent activity linked to hydrolysis rates
NAMI-AAntitumor activityMultiple TumorsManageable toxicity; stable disease observed

Comparaison Avec Des Composés Similaires

Structural Comparison

Table 1: Structural and Compositional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Ligand Type Key Structural Features
Target Compound C₇₈H₆₇Cl₅NO₈P₄Ru₂ 1,649.68 Segphos (diphenylphosphino-benzodioxole) Dichloride/dihydrochloride salts; N-methylmethanamine co-ligand
[NH₂Me₂][(RuCl((S)-segphos))₂(μ-Cl)₃] () C₇₈H₆₇Cl₅NO₈P₄Ru₂ 1,649.68 Segphos Identical to target compound; enantiomeric (S)-form
Chloro(S)-Segphosruthenium(II) Chloride () C₄₈H₄₂Cl₂O₄P₂Ru 916.78 Segphos + p-cymene Simpler structure; p-cymene as aromatic ligand
[4-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-benzodioxole]ruthenium complex () C₈₄H₁₁₄Cl₂O₈P₂Ru 1,485.72 Modified Segphos (tert-butyl/methoxy groups) Bulkier ligands for enhanced steric control

Key Observations :

  • The target compound and ’s compound are structural enantiomers , differing only in the chirality of the Segphos ligand (R vs. S) .
  • The p-cymene-containing analog () lacks the N-methylmethanamine co-ligand, reducing its utility in asymmetric catalysis .

Catalytic Performance

While direct catalytic data (e.g., turnover numbers, enantiomeric excess) are absent in the provided evidence, inferences can be drawn from ligand properties:

Segphos vs. Standard Segphos (target compound) offers a balance of flexibility and rigidity, ideal for broad substrate scope .

Co-Ligand Effects :

  • The N-methylmethanamine in the target compound may stabilize the ruthenium center during catalytic cycles, a feature absent in ’s p-cymene analog .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Chloro(S)-SegphosRu(II)Cl () Modified Segphos Complex ()
Solubility Likely polar aprotic solvents (DMF, DMSO) Moderate in chlorinated solvents Low (due to bulky ligands)
Stability Air-sensitive (requires inert storage) Moderate High (steric protection)
Melting Point Not reported Not reported Not reported

Key Observations :

  • The bulky substituents in ’s compound reduce solubility but enhance stability against oxidation .
  • The target compound’s dihydrochloride salt may improve crystallinity for structural validation via X-ray diffraction (e.g., SHELX ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.